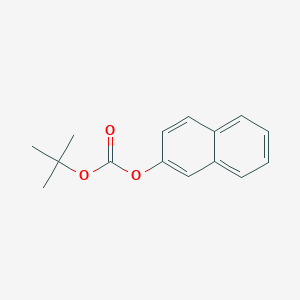

tert-Butyl 2-naphthyl carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 2-naphthyl carbonate (CAS: N/A) is a carbonate ester derivative of 2-naphthol, featuring a tert-butyl group as the alkyl component. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities due to the steric bulk of the tert-butyl moiety, which enhances stability under basic or acidic conditions compared to smaller alkyl groups (e.g., methyl or ethyl) . The 2-naphthyl group contributes to the compound’s aromatic character, influencing its electronic properties and solubility in nonpolar solvents. Synthetically, it can be prepared via reaction of 2-naphthol with tert-butyl chloroformate or through carbodiimide-mediated coupling. Its structural elucidation typically relies on NMR spectroscopy, with characteristic shifts for the carbonate carbonyl (δ ~150–155 ppm in ¹³C-NMR) and tert-butyl protons (δ ~1.3–1.5 ppm in ¹H-NMR) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyloxy)naphthalene typically involves the reaction of naphthol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of 2-(tert-butoxycarbonyloxy)naphthalene follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

化学反应分析

Types of Reactions

tert-Butyl 2-naphthyl carbonate primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.

Major Products Formed

The major product formed from the deprotection of 2-(tert-butoxycarbonyloxy)naphthalene is naphthol, along with the release of carbon dioxide and tert-butyl alcohol .

科学研究应用

Chemical Properties and Mechanism of Action

tert-Butyl 2-naphthyl carbonate features a naphthalene ring substituted with a tert-butoxycarbonyl (Boc) group. The compound is primarily utilized to protect amine functionalities during multi-step synthesis processes. The mechanism of action involves the formation of a stable carbamate linkage that shields the amine group from undesired reactions. Upon deprotection, typically using strong acids like trifluoroacetic acid or hydrochloric acid, the Boc group is cleaved, yielding free amine, carbon dioxide, and tert-butyl alcohol.

Scientific Research Applications

1. Organic Synthesis

- Protection of Amines : this compound is extensively employed in peptide synthesis to protect amines from unwanted reactions, facilitating selective transformations.

- Synthesis of Pharmaceuticals : It serves as an essential intermediate in the synthesis of various pharmaceuticals and fine chemicals where selective protection and deprotection are critical.

2. Medicinal Chemistry

- Anti-inflammatory Activity : Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, compounds synthesized from this carbonate have been tested against standard anti-inflammatory drugs like indomethacin, demonstrating significant inhibition rates in vivo .

| Compound | Percentage Inhibition | Time (h) |

|---|---|---|

| Compound 4i | 54.239% | 9 |

| Compound 4a | 39.021% | 12 |

3. Biochemical Studies

- Enzyme Inhibition : The compound's derivatives have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways, which can have implications in cancer research .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Compounds

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized to evaluate their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several synthesized compounds exhibited substantial anti-inflammatory effects comparable to established drugs .

Case Study 2: Mechanistic Studies on Enzyme Interactions

Investigations into the interaction between this compound derivatives and branched-chain amino acid transaminases revealed potential inhibitory effects on these enzymes, which are crucial in amino acid metabolism and have been linked to various cancers. This highlights the compound's relevance in drug discovery and development .

作用机制

The mechanism of action for 2-(tert-butoxycarbonyloxy)naphthalene involves the formation of a stable carbamate linkage that protects the amine group from reacting. During deprotection, the Boc group is cleaved under acidic conditions, leading to the formation of the free amine, carbon dioxide, and tert-butyl alcohol .

相似化合物的比较

Structural and Functional Group Analysis

The tert-butyl 2-naphthyl carbonate belongs to a broader class of naphthyl esters. Key structural analogs include:

- tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate : An acetate ester with a methoxy-substituted naphthyl group.

- Methyl 2-naphthyl carbonate : A simpler carbonate ester with a methyl group.

Table 1: Structural Comparison

| Compound | Ester Type | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | Carbonate | 2-naphthyl, tert-butyl | ~246.3 | Sterically hindered carbonate |

| tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate | Acetate | 6-methoxy-2-naphthyl, tert-butyl | ~286.4 | Electron-rich methoxy group |

| Methyl 2-naphthyl carbonate | Carbonate | 2-naphthyl, methyl | ~206.2 | Less steric bulk, higher reactivity |

Key Observations :

- The methoxy group in tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the unsubstituted this compound .

- Steric effects : The tert-butyl group in both compounds reduces hydrolysis rates compared to methyl analogs, but the carbonate ester remains more reactive than the acetate due to the superior leaving-group ability of the carbonate moiety.

Physicochemical Properties

Table 2: Stability and Reactivity

| Compound | Hydrolytic Stability | Reactivity Toward Nucleophiles | Thermal Stability |

|---|---|---|---|

| This compound | Moderate | High (carbonate cleavage) | High |

| tert-Butyl 2-(6-methoxynaphthalen-2-yl)acetate | High | Low (acetate resistance) | Moderate |

| Methyl 2-naphthyl carbonate | Low | Very High | Low |

Mechanistic Insights :

- Carbonate esters (e.g., this compound) hydrolyze under mild basic conditions to release CO₂, tert-butanol, and 2-naphthol, whereas acetates require stronger acidic/basic conditions .

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for tert-Butyl 2-naphthyl carbonate, and how can reaction efficiency be optimized?

- Answer : The synthesis typically employs tert-butyl carbonate-protecting reagents (e.g., Boc₂O) under basic conditions. A catalytic amount of DMAP accelerates the reaction by forming a reactive acylpyridinium intermediate . Optimization involves:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis).

- Solvent selection : Polar aprotic solvents like THF or acetonitrile enhance nucleophilic attack by the naphthol oxygen .

- Stoichiometry : A 1.2–1.5 molar excess of Boc₂O ensures complete conversion of the phenolic substrate .

- Purity monitoring : GC/MS or HPLC analysis (e.g., using C18 columns) confirms product integrity and quantifies residual starting material .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 2-naphthyl carbonate, and how are spectral ambiguities resolved?

- Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for CH₃, δ ~28 ppm for quaternary carbon) and the carbonate carbonyl (δ ~150 ppm) . Overlapping aromatic signals can be resolved using 2D-COSY or NOESY experiments.

- IR spectroscopy : The carbonyl stretch (C=O) appears at ~1750–1770 cm⁻¹, distinct from ester or amide carbonyls .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and distinguishes isotopic patterns from potential impurities .

Q. What are the stability considerations for tert-Butyl 2-naphthyl carbonate under varying storage conditions?

- Answer :

- Temperature : Store at –20°C in inert atmospheres (Ar/N₂) to prevent hydrolysis. Degradation rates increase above 4°C .

- Moisture : Use desiccants (e.g., silica gel) and airtight containers. Hydrolysis generates 2-naphthol and CO₂, detectable via pH changes in aqueous suspensions .

- Light : Amber glass vials mitigate photolytic cleavage of the carbonate group .

Advanced Research Questions

Q. How can competing side reactions (e.g., O- vs. C-alkylation) be suppressed during synthesis?

- Answer :

- Base selection : Weak bases (e.g., K₂CO₃) favor O-alkylation, while strong bases (e.g., LDA) may promote undesired C-alkylation. Pre-formation of the naphthoxide ion in THF at –78°C improves selectivity .

- Additives : Catalytic tetrabutylammonium iodide (TBAI) enhances nucleophilicity of the phenolic oxygen .

- Kinetic monitoring : In-situ FTIR tracks carbonyl intermediate formation, allowing real-time adjustments to reaction conditions .

Q. What strategies resolve contradictions in reported thermodynamic stability data for tert-Butyl 2-naphthyl carbonate?

- Answer : Discrepancies often arise from:

- Purity variances : Impurities (e.g., residual DMAP) lower observed decomposition temperatures. Recrystallization from hexane/EtOAc (3:1) improves purity .

- Analytical methods : Differential scanning calorimetry (DSC) under N₂ provides more accurate decomposition profiles than TGA .

- Solvent effects : Stability in non-polar solvents (e.g., toluene) exceeds that in polar solvents (e.g., DMF) due to reduced nucleophilic attack .

Q. How can tert-Butyl 2-naphthyl carbonate be utilized as a photolabile protecting group in polymer chemistry?

- Answer :

- Controlled release : UV irradiation (254–365 nm) cleaves the carbonate group, regenerating 2-naphthol. This enables spatiotemporal control in drug delivery systems .

- Polymer functionalization : Grafting onto polyesters or acrylates via radical-initiated copolymerization preserves the carbonate’s integrity until triggered release .

- Kinetic studies : Time-resolved fluorescence spectroscopy quantifies decarboxylation rates in polymer matrices .

属性

分子式 |

C15H16O3 |

|---|---|

分子量 |

244.28 g/mol |

IUPAC 名称 |

tert-butyl naphthalen-2-yl carbonate |

InChI |

InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

InChI 键 |

CUFPXYFHDGLCPI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)OC1=CC2=CC=CC=C2C=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。